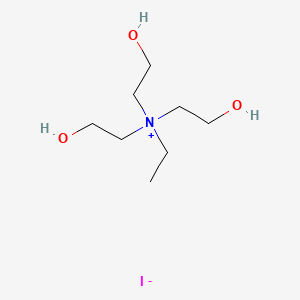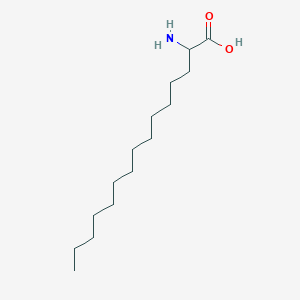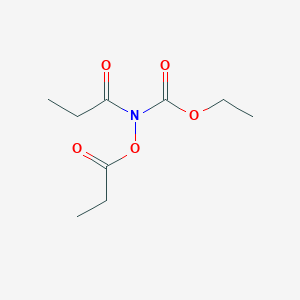
4-Hydroxy-2,6-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,6-dinitrobenzonitrile is an organic compound characterized by the presence of hydroxyl, nitro, and nitrile functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 4-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction monitoring and control systems ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Amino-2,6-dinitrobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,6-dinitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzonitrile: Similar structure but lacks the hydroxyl group.
4-Hydroxybenzonitrile: Lacks the nitro groups.
2,6-Dinitrobenzonitrile: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-2,6-dinitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
111695-53-5 |
|---|---|
Molekularformel |
C7H3N3O5 |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
4-hydroxy-2,6-dinitrobenzonitrile |
InChI |
InChI=1S/C7H3N3O5/c8-3-5-6(9(12)13)1-4(11)2-7(5)10(14)15/h1-2,11H |
InChI-Schlüssel |
RFDRKSBHRPUUFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)



![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)


![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
